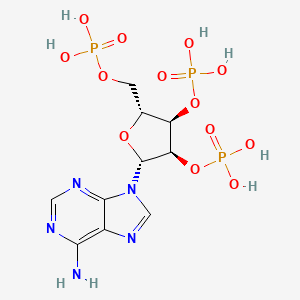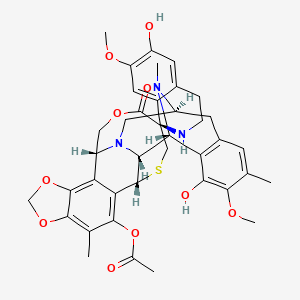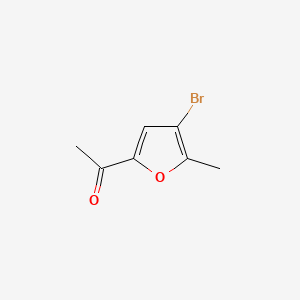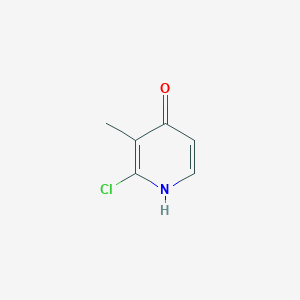
Adenosine trisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine trisphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. This compound is essential for various cellular functions, including metabolic reactions, transport of substances across membranes, and mechanical work such as muscle contraction .
Preparation Methods
Adenosine trisphosphate can be synthesized through several methods. One common method involves the use of adenosine and polyphosphate in an in vitro multi-enzyme cascade system. This system combines adenosine kinase and polyphosphate kinases to achieve high rates of this compound production . Industrial production often utilizes living yeast cells to synthesize this compound on a large scale .
Chemical Reactions Analysis
Adenosine trisphosphate undergoes various chemical reactions, including hydrolysis, which converts it to adenosine diphosphate and an inorganic phosphate group. This reaction releases energy that can be harnessed for cellular work . The compound can also participate in phosphorylation reactions, transferring a phosphate group to other molecules, which is crucial for many cellular processes .
Scientific Research Applications
Adenosine trisphosphate is widely used in scientific research due to its role as an energy carrier. In chemistry, it is used as a phosphate donor in enzyme-catalyzed reactions. In biology, it is essential for cellular metabolism and signal transduction pathways. In medicine, this compound is used in treatments for conditions such as heart disease and cancer. It is also utilized in industrial applications, including the production of bioluminescent assays to measure microbial activity in drinking water .
Mechanism of Action
Comparison with Similar Compounds
Adenosine trisphosphate is often compared with other nucleotides such as adenosine diphosphate and adenosine monophosphate. While all three compounds are involved in energy transfer, this compound has three phosphate groups, making it the most energy-rich. Adenosine diphosphate and adenosine monophosphate have two and one phosphate groups, respectively, and are less energy-dense . Other similar compounds include guanosine triphosphate, cytidine triphosphate, and uridine triphosphate, which also serve as energy carriers in cells but have different nucleobases .
Properties
Molecular Formula |
C10H16N5O13P3 |
|---|---|
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-diphosphonooxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(28-31(22,23)24)6(27-30(19,20)21)4(26-10)1-25-29(16,17)18/h2-4,6-7,10H,1H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
JRIZSBGDMDSKRF-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)


![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)




![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)

![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

